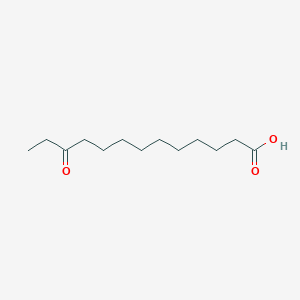
11-Oxotridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a long-chain fatty acid with a keto group at the 11th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxotridecanoic acid can be achieved through several methods. One common approach involves the oxidation of tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 11th carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and yield compared to traditional chemical synthesis. For example, certain strains of bacteria can be engineered to produce this compound through metabolic pathways.
Analyse Chemischer Reaktionen
Types of Reactions
11-Oxotridecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: 11-Hydroxytridecanoic acid.
Reduction: 11-Hydroxytridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
11-Oxotridecanoic acid is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Medicine
The compound’s potential antitumor properties are being explored. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, suggesting its use in cancer therapy .
Industry
In the industrial sector, this compound is used in the production of biodegradable polymers and surfactants
Wirkmechanismus
The mechanism of action of 11-Oxotridecanoic acid involves its interaction with cellular membranes and enzymes. The keto group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can disrupt lipid bilayers, leading to cell membrane destabilization and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Oxododecanoic acid: Similar structure but with one less carbon atom.
3-Oxotridecanoic acid: Keto group at the 3rd carbon position instead of the 11th.
Uniqueness
11-Oxotridecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and application.
Eigenschaften
CAS-Nummer |
2388-79-6 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
11-oxotridecanoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-12(14)10-8-6-4-3-5-7-9-11-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
QQCGIIVEHAXRRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
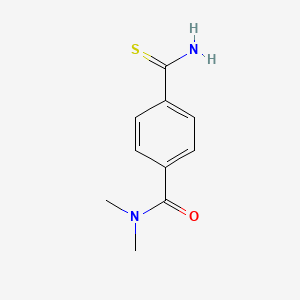
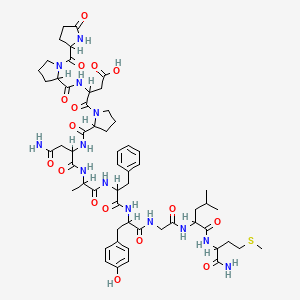


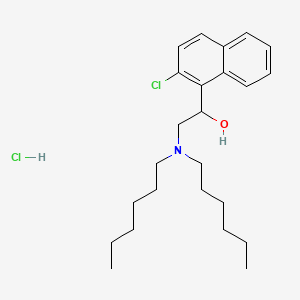

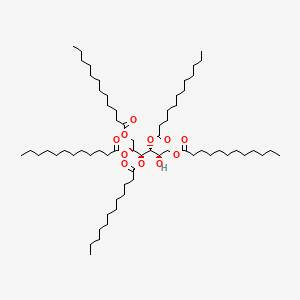


![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
